molecular formula C15H14IN3 B1247467 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline CAS No. 474012-75-4

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline

Cat. No.: B1247467
CAS No.: 474012-75-4
M. Wt: 363.2 g/mol
InChI Key: GUJHUHNUHJMRII-UHFFFAOYSA-N
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Description

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS 474012-75-4) is a high-value chemical reagent with the molecular formula C15H14IN3 and a molecular weight of 363.20 g/mol . This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for diverse biological activities, including potential as a kinase inhibitor for therapeutic research . The iodine substituent on the fused bicyclic structure makes it a versatile and reactive synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, such as aminocarbonylation, aryloxycarbonylation, and alkoxycarbonylation . These transformations are essential for constructing complex molecules in drug discovery and materials science. As a building block, it enables the efficient derivatization needed to explore structure-activity relationships and develop novel bioactive compounds or advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJHUHNUHJMRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436081
Record name 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474012-75-4
Record name 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodine position .

Scientific Research Applications

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for strategic modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.

Case Studies

  • Antitumor Agents : Research indicates that derivatives of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline have been synthesized for potential use as antitumor agents. The imidazole ring is known for its biological activity, making these derivatives candidates for further investigation in cancer therapy.
  • Antimicrobial Compounds : Studies have demonstrated the synthesis of antimicrobial agents derived from this compound, highlighting its potential in combating resistant bacterial strains.

Agrochemical Applications

The compound is also explored as a building block in the development of agrochemicals. Its ability to undergo various transformations makes it suitable for creating herbicides and pesticides.

Case Studies

  • Herbicide Development : Research has shown that modifications of this compound can lead to compounds with herbicidal properties, providing new solutions for weed management in agriculture.
  • Pesticide Formulations : The compound's reactivity allows for the creation of novel pesticide formulations that are more effective and environmentally friendly.

Materials Science Applications

In materials science, this compound is being investigated for its potential use in the synthesis of advanced materials.

Case Studies

  • Polymer Synthesis : The compound has been utilized as a precursor in the synthesis of polymers with specific properties tailored for applications in electronics and coatings.
  • Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for applications in catalysis and energy storage.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
PharmaceuticalsAntitumor agents, antimicrobial compoundsEnhanced drug efficacy and selectivity
AgrochemicalsHerbicides, pesticidesEffective weed management, environmentally friendly
Materials SciencePolymer synthesis, nanomaterialsAdvanced materials for electronics and coatings

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline is unique due to its specific iodine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS No. 474012-75-4) is a notable member of the imidazo[1,2-a]pyridine family, characterized by its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

Molecular Structure

  • Molecular Formula : C15H14IN3
  • Molecular Weight : 337.19 g/mol
  • LogP : 3.06730
  • PSA (Polar Surface Area) : 20.54 Ų

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
DensityNot available

The biological activity of this compound has been primarily studied in the context of its potential as a pharmaceutical agent. Its mechanism involves interaction with various biological targets, including enzymes and receptors associated with neurological disorders.

Pharmacological Studies

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). In vivo studies have shown that it can influence amyloid-beta (Aβ) plaque deposition, which is critical in AD pathology .
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects. It has been tested against various cancer cell lines, showing potential cytotoxicity and the ability to induce apoptosis in malignant cells .
  • Binding Affinity : The compound has demonstrated significant binding affinity for certain receptors implicated in neurodegenerative processes. PET imaging studies have validated its uptake in brain regions affected by Aβ pathology, indicating its potential as a tracer for imaging agents in AD research .

Study 1: Neuroprotection in Alzheimer's Models

A study conducted on transgenic mouse models of Alzheimer's disease utilized this compound to assess its impact on Aβ plaque accumulation. The results indicated a reduction in plaque burden and improved cognitive function metrics compared to control groups .

Study 2: Antitumor Efficacy

In vitro assays were performed on breast and lung cancer cell lines where the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyridine derivatives like 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline?

Imidazo[1,2-a]pyridines are typically synthesized via condensation reactions between 2-aminopyridines and aliphatic 1,3-difunctional compounds (e.g., propargylamines). For example, a two-step method involving cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines under optimized conditions (e.g., iodine catalysis, specific solvents) has been reported for related compounds . Key steps include regioselective iodination at the 6-position, followed by coupling with N,N-dimethylaniline. Reaction parameters like temperature, solvent polarity, and catalyst choice significantly impact yield and purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For iodinated derivatives, X-ray crystallography may resolve electronic effects of the iodine atom on the aromatic system .

Q. What are the critical challenges in optimizing the synthesis of this compound?

Key challenges include:

  • Regioselectivity : Ensuring iodination occurs exclusively at the 6-position of the imidazo[1,2-a]pyridine core. This may require controlled stoichiometry or directing groups .
  • Stability : The iodine atom’s electron-withdrawing nature can destabilize intermediates, necessitating inert reaction conditions (e.g., argon atmosphere) .
  • Purification : Column chromatography or recrystallization is often needed to separate byproducts from structurally similar analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?

Density Functional Theory (DFT) studies can predict electronic properties (e.g., HOMO/LUMO energies) and binding affinities to biological targets. For example, DFT has been used to optimize the acetamide group’s orientation in N-substituted imidazo[1,2-a]pyridines, improving interactions with enzyme active sites . Molecular docking simulations further validate these predictions by modeling ligand-receptor complexes .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from differences in assay conditions or substituent effects. To address this:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing iodine with chlorine) and compare bioactivity .
  • Pharmacokinetic profiling : Assess solubility, metabolic stability, and membrane permeability to rule out false negatives .

Q. How does the iodine atom at the 6-position influence the compound’s reactivity and pharmacological properties?

The iodine atom:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for further derivatization).
  • Affects binding : Its large atomic radius and polarizability may improve interactions with hydrophobic enzyme pockets (e.g., kinases) .
  • Impacts stability : Iodinated compounds are prone to photodegradation, requiring storage in amber vials .

Q. What strategies are effective for improving the solubility of hydrophobic imidazo[1,2-a]pyridine derivatives?

  • Prolonged formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based carriers.
  • Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions without disrupting bioactivity .
  • Salt formation : Convert the free base into a hydrochloride or citrate salt .

Q. How can researchers validate target engagement in vitro for this compound?

  • Fluorescent probes : Design analogs tagged with fluorophores (e.g., nitrobenzoxadiazole) to track cellular localization .
  • Pull-down assays : Use biotinylated derivatives to isolate protein targets from lysates, followed by mass spectrometry .
  • Thermal shift assays : Monitor protein denaturation temperatures to confirm ligand binding .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods for Imidazo[1,2-a]pyridines

MethodYield (%)Purity (%)Key AdvantageLimitationReference
Two-step cyclization65–75>90High regioselectivityRequires inert conditions
Microwave-assisted80–85>95Rapid reaction timesLimited scalability
Metal-catalyzed70–8085–90Versatile for diverse substituentsCatalyst cost and toxicity

Q. Table 2: Key Structural Modifications and Bioactivity Trends

Substituent PositionModificationObserved Bioactivity TrendReference
6-IodoReplacement with BrReduced kinase inhibition potency
N,N-DimethylanilineReplacement with morpholineImproved solubility, lower cytotoxicity
Imidazo coreFusion with pyrimidineEnhanced antimicrobial activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Reactant of Route 2
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4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline

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